2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylbenzoyl chloride with 3-aminobenzophenone, followed by cyclization with 4-nitrobenzoyl chloride under acidic conditions. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with isoindole derivatives.
Benzoyl Derivatives: Compounds such as benzoyl peroxide and benzoyl chloride have similar functional groups.
Uniqueness
2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C30H20N2O6 |
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Molecular Weight |
504.5 g/mol |
IUPAC Name |
2-[3-(3,4-dimethylbenzoyl)phenyl]-5-(4-nitrobenzoyl)isoindole-1,3-dione |
InChI |
InChI=1S/C30H20N2O6/c1-17-6-7-21(14-18(17)2)28(34)20-4-3-5-24(15-20)31-29(35)25-13-10-22(16-26(25)30(31)36)27(33)19-8-11-23(12-9-19)32(37)38/h3-16H,1-2H3 |
InChI Key |
HEYDULCNXZCASW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)C5=CC=C(C=C5)[N+](=O)[O-])C |
Origin of Product |
United States |
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